molecular formula C10H11NO3 B8775922 methyl N-(4-acetylphenyl)carbamate CAS No. 60677-43-2

methyl N-(4-acetylphenyl)carbamate

Cat. No.: B8775922
CAS No.: 60677-43-2
M. Wt: 193.20 g/mol
InChI Key: DQFHKHFFKZUKEP-UHFFFAOYSA-N
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Description

Methyl N-(4-acetylphenyl)carbamate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

60677-43-2

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

DQFHKHFFKZUKEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

methyl 4-(2-bromoacetyl)phenylcarbamate: 4-Aminoacetophenone was suspended in a 1:1 mixture of dioxane and water (150 mL), and NaOH (4.4 g, 0.11 mol) was added. The mixture was stirred until the NaOH dissolved, then cooled to 0° C. prior to dropwise addition of methylchloroformate (8.5 mL, 0.11 mol). The resulting mixture was stirred at 0° C. for an additional 10 min then at rt for 2 h, followed by standing overnight. The solvent was removed by evaporation and the residual solids were partitioned between EtOAc and water. The layers were separated and the aqueous was reextracted 2× with EtOAc. The combined organic extracts were dried over MgSO4, filtered and evaporated to yield a tan powder. The crude product was suspended in EtOAc, washed 3× with 1N HCl to remove unreacted aniline, then washed with brine, dried over MgSO4, filtered and evaporated to provide methyl-4-acetylphenylcarbamate as an orange/tan solid (11.2 g, 53%). A portion of this material (3 g, 15.53 mmol) was suspended in CHCl3 (60 mL) and bromine (0.960 mL, 18.63 mmol) was added in small portions. About halfway through the addition, most of the starting material had dissolved in the dark orange reaction mixture. At this point, the mixture quickly decolorized with the formation of a tan precipitate. The remaining bromine was added over ˜5 min, then the mixture was stirred at rt. After ˜30 min, the solid product was collected by filtration and washed with CHCl3 and air-dried overnight to provide the bromoketone (3.25 g, 77%) which was used without further purification. 1HNMR (500 MHz, DMSO-d6) δ: 10.14 (1 H, s), 7.95 (2 H, d, J=8.8 Hz), 7.59 (2 H, d, J=8.8 Hz), 4.83 (2 H, s), 3.57-3.83 (3 H, m).
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